molecular formula C9H6N2O B13109270 1-Hydroxy-1H-indole-5-carbonitrile

1-Hydroxy-1H-indole-5-carbonitrile

Cat. No.: B13109270
M. Wt: 158.16 g/mol
InChI Key: LWOBORFCFOZZLO-UHFFFAOYSA-N
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Description

1-Hydroxy-1H-indole-5-carbonitrile is a substituted indole derivative characterized by a hydroxyl (-OH) group at the 1-position and a cyano (-CN) group at the 5-position of the indole scaffold. The hydroxyl group introduces polarity and hydrogen-bonding capacity, while the cyano group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

A notable derivative, 3-(2-naphthoyl)-1-hydroxy-1H-indole-5-carbonitrile (66), was synthesized via nitrosoarene-alkyne cycloadditions, yielding a compound with a naphthoyl substituent at position 2. This modification significantly alters the electronic and steric profile of the molecule, as evidenced by its melting point (268–270°C) and IR absorption bands at 1602, 1578, and 1517 cm⁻¹ .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1-hydroxyindole-5-carbonitrile

InChI

InChI=1S/C9H6N2O/c10-6-7-1-2-9-8(5-7)3-4-11(9)12/h1-5,12H

InChI Key

LWOBORFCFOZZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2O)C=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-hydroxy-1H-indole-5-carbonitrile, highlighting substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Source
1-Hydroxy-1H-indole-5-carbonitrile -OH (1), -CN (5) C₉H₆N₂O Hydroxyl, cyano
5-Methyl-3-phenyl-1H-indole-2-carbonitrile -CH₃ (5), -Ph (3), -CN (2) C₁₆H₁₂N₂ Methyl, phenyl, cyano
1-Benzyl-3-(2-methoxypyridin-3-yl)-1H-indole-2-carbonitrile -Benzyl (1), -methoxypyridinyl (3), -CN (2) C₂₃H₁₈N₃O Benzyl, methoxy, cyano
3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride -NH₂CH₂CH₂ (3), -CN (5) C₁₁H₁₂ClN₃ Aminoethyl, cyano
1-Tosyl-1H-indole-5-carbonitrile -Ts (1), -CN (5) C₁₆H₁₂N₂O₂S Tosyl, cyano
Key Observations:
  • Substituent Position: The target compound's hydroxyl group at position 1 distinguishes it from analogs with substitutions at positions 2 or 3. For example, 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () features a cyano group at position 2, reducing electron density at the indole core compared to the 5-cyano derivative .
  • Functional Group Effects: The hydroxyl group in 1-hydroxy-1H-indole-5-carbonitrile enhances solubility in polar solvents and enables hydrogen bonding, unlike non-polar substituents (e.g., methyl or phenyl groups in ) . Tosyl () and naphthoyl () groups introduce steric bulk and alter π-π stacking interactions.

Physicochemical Properties

The table below compares melting points, spectral data, and synthetic yields:

Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Yield (%)
1-Hydroxy-1H-indole-5-carbonitrile (66) 268–270 1602, 1578, 1517 Not reported Not given
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 168 3320 (NH), 2189 (CN) 1H: 1.81 (CH₃), 10.8 (NH) 70
1-Benzyl-6-methoxy-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile (9o) Solid (mp not specified) Not reported 1H: Aromatic protons (6.87–7.33) 93
1-Tosyl-1H-indole-5-carbonitrile Not reported Not reported Not reported Not given
Key Observations:
  • Melting Points : The hydroxyl-containing compound (66) exhibits a higher melting point (268–270°C) than 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (168°C), likely due to stronger intermolecular hydrogen bonds .
  • IR Spectroscopy: The cyano group in all compounds shows a characteristic absorption near 2189–2204 cm⁻¹.
Reactivity Trends:
  • The hydroxyl group in compound 66 may participate in acid-base reactions or serve as a nucleophile, whereas tosyl or benzyl groups () are more inert under standard conditions.

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